Levonebivolol

Descripción general

Descripción

Levonebivolol, also known as R 67145, is an enantiomer of nepirolol. It is a selective beta-1 adrenergic receptor blocker with nitric oxide-mediated vasodilatory properties. This compound is primarily used in the treatment of hypertension due to its ability to reduce vascular resistance and improve arterial flexibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Levonebivolol can be synthesized through a multi-step process involving the resolution of racemic nebivolol. The synthesis typically involves the following steps:

Resolution of Racemic Nebivolol: This step separates the enantiomers of nebivolol using chiral chromatography or crystallization techniques.

Purification: The desired enantiomer, this compound, is then purified using standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Resolution: Large-scale resolution of racemic nebivolol using chiral agents or chromatography.

Purification and Formulation: The purified this compound is then formulated into pharmaceutical preparations under stringent quality control conditions to ensure consistency and efficacy.

Análisis De Reacciones Químicas

Types of Reactions: Levonebivolol undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chains of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation Products: Various oxidized metabolites.

Reduction Products: Alcohol derivatives.

Substitution Products: Substituted derivatives with modified pharmacological properties

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Hypertension

Levonebivolol is primarily indicated for managing essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure. For instance, a randomized double-blind study involving hypertensive patients showed significant reductions in blood pressure after administration of this compound compared to placebo, with a notable decrease in heart rate as well .

2. Heart Failure Management

In addition to hypertension, this compound is used in treating heart failure, particularly in patients with preserved ejection fraction. Its dual mechanism—beta-1 blockade and nitric oxide-mediated vasodilation—contributes to improved cardiac output and reduced myocardial oxygen demand . A systematic review indicated that this compound offers comparable efficacy to other antihypertensive agents while providing additional benefits in heart failure management .

Pharmacological Properties

Mechanism of Action

This compound acts as a selective antagonist for beta-1 adrenergic receptors, primarily located in cardiac tissues. This selectivity leads to decreased heart rate and myocardial contractility. Additionally, it stimulates endothelial nitric oxide synthase, enhancing nitric oxide production which results in vasodilation through the L-arginine-nitric oxide pathway .

Pharmacokinetics

This compound exhibits high protein binding (approximately 98%) and is metabolized primarily by the liver via the CYP2D6 pathway. Its pharmacokinetic profile shows variability based on genetic differences among individuals, affecting its metabolism and therapeutic effectiveness .

Research Applications

1. Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health beyond hypertension. Research indicates that it may have antithrombotic properties by promoting nitric oxide formation from platelets, thus contributing to cardiovascular protection.

2. Experimental Studies

In laboratory settings, this compound has been used to explore cellular mechanisms related to vascular smooth muscle cell proliferation and endothelial function. Studies have shown that it reduces cell proliferation in human coronary smooth muscle cells and endothelial cells in a concentration-dependent manner.

Efficacy of this compound in Hypertension Treatment

| Dosage (mg) | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Heart Rate Reduction (bpm) |

|---|---|---|---|

| 2.5 | 8 | 5 | 3 |

| 5 | 12 | 8 | 5 |

| 10 | 15 | 10 | 6 |

Comparison with Other Antihypertensive Agents

| Agent | Systolic Blood Pressure Control (%) | Diastolic Blood Pressure Control (%) | Adverse Effects (%) |

|---|---|---|---|

| This compound | 72 | 70 | 3 |

| Atenolol | 65 | 60 | 10 |

| Amlodipine | 70 | 68 | 8 |

| Angiotensin Receptor Blocker | 75 | 73 | 5 |

Case Studies

Case Study: Efficacy in Elderly Patients

A study involving elderly patients with hypertension demonstrated that this compound significantly improved blood pressure control without notable adverse effects compared to traditional beta-blockers like atenolol. The study highlighted its favorable safety profile and effectiveness in this demographic group .

Case Study: Combination Therapy

In another clinical trial assessing combination therapies for hypertension management, this compound was combined with diuretics and ACE inhibitors. Results indicated enhanced blood pressure control with fewer side effects compared to monotherapy approaches .

Mecanismo De Acción

Levonebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. Additionally, this compound stimulates the release of nitric oxide from endothelial cells, causing vasodilation and further reducing vascular resistance. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways .

Comparación Con Compuestos Similares

Nebivolol: A racemic mixture of two enantiomers, one of which is Levonebivolol.

Atenolol: Another beta-1 selective blocker but lacks nitric oxide-mediated vasodilation.

Metoprolol: Similar beta-1 selectivity but different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique due to its dual action as a beta-1 blocker and nitric oxide-mediated vasodilator. This combination provides enhanced cardiovascular benefits, particularly in patients with endothelial dysfunction. Unlike other beta-blockers, this compound improves arterial flexibility and reduces peripheral resistance, making it a valuable therapeutic option for hypertension .

Actividad Biológica

Levonebivolol, the active enantiomer of nebivolol, is a selective β1-adrenergic antagonist with notable vasodilatory properties. It is primarily utilized in the management of hypertension and offers a dual mechanism of action: it blocks β1 receptors while promoting nitric oxide (NO) release, leading to vasodilation. This compound is particularly significant due to its favorable pharmacological profile, which includes improved tolerance in patients with respiratory issues compared to non-selective β-blockers.

This compound exhibits its biological activity through several key mechanisms:

- Selective β1-adrenergic Receptor Blockade : this compound selectively inhibits β1 receptors, which are predominantly found in cardiac tissues. This action reduces heart rate and myocardial contractility, contributing to lower blood pressure .

- Nitric Oxide Modulation : The l-enantiomer of nebivolol stimulates the production of nitric oxide from endothelial cells via the L-arginine-nitric oxide pathway. This leads to vasodilation, enhancing blood flow and reducing vascular resistance .

- Antithrombotic Effects : this compound has been shown to stimulate NO formation by platelets, providing additional cardiovascular protective effects .

Pharmacokinetics

This compound's pharmacokinetic profile includes:

- Absorption : Peak plasma concentrations are achieved within 1.5 to 4 hours after administration. Food intake does not significantly affect its bioavailability .

- Distribution : Approximately 98% of the drug is protein-bound, primarily to albumin .

- Metabolism : It undergoes hepatic metabolism via glucuronidation and CYP2D6 pathways. The active metabolites contribute to its pharmacological effects, with a half-life ranging from 12 hours in fast metabolizers to 19 hours in slow metabolizers .

Case Study: Hypertension Management

In a clinical trial involving spontaneously hypertensive rats (SHR), this compound was administered at a dose of 0.05 mg/kg/day for 14 days. The results indicated significant improvements in mean arterial pressure (MAP) and bladder function parameters compared to control groups:

- MAP Reduction : this compound treatment led to a normalization of MAP in SHR without affecting normotensive controls (Wistar Kyoto rats) .

- Cystometric Parameters : Treatment resulted in improved bladder compliance and reduced detrusor overactivity indices, indicating potential benefits for overactive bladder symptoms associated with hypertension .

Comparative Efficacy Table

| Parameter | Control Group (Wistar Kyoto) | SHR (No Treatment) | SHR + this compound |

|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 90 ± 5 | 120 ± 10 | 95 ± 7 |

| Bladder Compliance (mL/cmH2O) | 20 ± 2 | 10 ± 1 | 18 ± 3 |

| Detrusor Overactivity Index | Low | High | Normalized |

| Urinary NGF Levels | Baseline | Elevated | Normalized |

Additional Research Findings

Research indicates that this compound's effects extend beyond cardiovascular benefits:

- Endothelial Function : Studies have demonstrated that this compound improves endothelial function and reduces inflammatory markers such as IL-6 and TNF-α in hypertensive models .

- Antiplatelet Activity : While the d-enantiomer exhibits weak antiplatelet effects, the l-enantiomer's ability to stimulate NO production enhances its overall antithrombotic profile .

Propiedades

Key on ui mechanism of action |

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. |

|---|---|

Número CAS |

118457-14-0 |

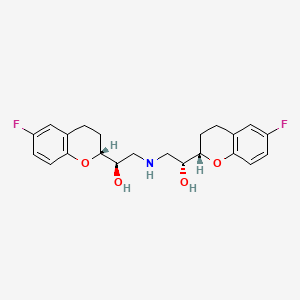

Fórmula molecular |

C22H25F2NO4 |

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

(1S)-2,2-dideuterio-2-[[(2S)-1,1-dideuterio-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1/i11D2,12D2 |

Clave InChI |

KOHIRBRYDXPAMZ-IIDLGYDESA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

SMILES isomérico |

[2H]C([2H])([C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O |

SMILES canónico |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Apariencia |

Solid powder |

melting_point |

223.0-228.0 |

Key on ui other cas no. |

118457-15-1 118457-14-0 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

0.091g/100mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nebivolol differ from traditional β-blockers in its mechanism of action?

A1: While nebivolol shares the β1-adrenergic receptor antagonist activity with traditional β-blockers, it also exhibits vasodilatory properties not commonly seen in this drug class. This vasodilation is primarily attributed to its ability to enhance nitric oxide (NO) production and release from endothelial cells [, , ].

Q2: What is the role of nitric oxide in nebivolol's vasodilatory effects?

A2: Nebivolol promotes vasodilation by increasing the bioavailability of NO, a potent vasodilator [, ]. This occurs through multiple mechanisms, including the activation of endothelial nitric oxide synthase (eNOS), which catalyzes NO production [, ]. Additionally, nebivolol may also reduce NO degradation, further contributing to its vasodilatory effects [].

Q3: Are there other mechanisms contributing to nebivolol's vasodilatory properties?

A3: Research suggests that in addition to NO-mediated vasodilation, nebivolol may also act on other pathways. Studies have implicated β3-adrenergic receptor agonism [, , , , ] and modulation of ATP-sensitive potassium (KATP) channels [] in its vasodilatory effects. Further research is needed to fully elucidate the contribution of these alternative pathways.

Q4: Does nebivolol affect both arteries and veins?

A4: Yes, nebivolol has been shown to exert vasodilatory effects on both arteries and veins [, ]. Studies have demonstrated nebivolol's ability to induce relaxation in isolated arteries, including the aorta, carotid artery, femoral artery, and renal artery []. Additionally, research utilizing the dorsal hand vein technique has confirmed its venodilatory effects in humans [].

Q5: What is the molecular structure of nebivolol?

A5: Nebivolol is a racemic mixture composed of two enantiomers: (S,R,R,R)-nebivolol (D-nebivolol) and (R,S,S,S)-nebivolol (L-nebivolol). The chemical formula for nebivolol is C22H25F2NO4, and its molecular weight is 405.43 g/mol.

Q6: What are the preclinical findings regarding nebivolol's effects on vascular smooth muscle cells?

A8: Nebivolol has shown promising antiproliferative effects on vascular smooth muscle cells in preclinical studies [, ]. This property may contribute to its potential in reducing in-stent restenosis, a complication following percutaneous coronary intervention characterized by excessive neointimal proliferation [].

Q7: What is the evidence for nebivolol's beneficial effects in heart failure?

A9: Clinical trials have demonstrated that nebivolol can improve cardiac function in patients with heart failure [, , , ]. These benefits include improvements in left ventricular ejection fraction, left ventricular volumes, and exercise capacity [, , ]. Nebivolol's unique vasodilatory properties, in addition to its β1-blocking effects, are thought to contribute to these improvements.

Q8: Has nebivolol shown efficacy in preclinical models of other diseases?

A10: Yes, research suggests that nebivolol may hold therapeutic potential beyond hypertension and heart failure. Preclinical studies have shown promising results for nebivolol in models of melanoma, where it demonstrated antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.